molecular formula C15H18FNO3 B3022261 Methyl [1-(4-fluorobenzoyl)piperidin-4-yl]acetate CAS No. 952949-82-5

Methyl [1-(4-fluorobenzoyl)piperidin-4-yl]acetate

Cat. No. B3022261
CAS RN: 952949-82-5
M. Wt: 279.31 g/mol
InChI Key: CUWFFWCANYNPMU-UHFFFAOYSA-N
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Description

Methyl [1-(4-fluorobenzoyl)piperidin-4-yl]acetate (MBPA) is a chemical compound that has recently gained attention for its potential applications in scientific research. It is a compound of piperidine and fluoro-benzoyl, and is a colorless, odorless, and crystalline solid. MBPA has been used in a variety of laboratory experiments, including those involving biochemical and physiological effects.

Scientific Research Applications

Conformational Analysis

  • The conformational analysis of similar compounds indicates that the piperidin ring's conformation in solution is of interest. The solid and solution conformations of these compounds tend to be similar, as seen in studies involving related chemical structures (Ribet et al., 2005).

Chemical Synthesis

  • In the context of medicinal chemistry, this compound is used in the synthesis of various chemicals, such as oxindoles, through palladium-catalyzed CH functionalization. This indicates its role in complex chemical reactions (Magano et al., 2014).

Antipsychotic Potential

  • Derivatives of this compound have been explored for their potential as antipsychotic agents. The potency and selectivity of these compounds as antipsychotics depend mainly on the amine fragment connected to the cyclohexanone structure (Raviña et al., 2000).

Corrosion Inhibition

  • Piperidine derivatives, including those related to this compound, have been studied for their corrosion inhibition properties on iron, suggesting their potential application in materials science (Kaya et al., 2016).

Platelet Aggregation Inhibition

  • Certain derivatives exhibit potent and orally active platelet aggregation inhibitory activity, indicating their potential application in antithrombotic treatment (Hayashi et al., 1998).

Acetylcholinesterase Inhibition

  • Analogues of this compound have been synthesized and evaluated for their potential in inhibiting acetylcholinesterase, an enzyme linked to Alzheimer's disease (Lee et al., 2000).

Pharmacokinetics

  • The compound has been involved in studies related to the pharmacokinetics of novel inhibitors, particularly in cancer treatment. These studies focus on aspects like hydrolysis-mediated clearance and systemic clearance (Teffera et al., 2013).

Acetylcholinesterase Inhibitors Design

  • It is used in the design and synthesis of novel molecules for the management of Alzheimer's disease, highlighting its relevance in neurodegenerative disease research (Gupta et al., 2022).

Inhibition of Serotonin Receptors

  • Certain derivatives show potent antagonist activity against serotonin receptors, which could have implications in the development of treatments for conditions involving serotonin regulation (Watanabe et al., 1992).

properties

IUPAC Name

methyl 2-[1-(4-fluorobenzoyl)piperidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3/c1-20-14(18)10-11-6-8-17(9-7-11)15(19)12-2-4-13(16)5-3-12/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWFFWCANYNPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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